molecular formula C12H10O5 B15234912 Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate

Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate

Cat. No.: B15234912
M. Wt: 234.20 g/mol
InChI Key: GAPQDKQICVMUOC-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate is a chemical compound belonging to the chromene family. Chromenes are oxygen-containing heterocyclic compounds with a benzoannelated γ-pyrone ring. This compound is known for its diverse pharmacological properties and is widely used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, which have enhanced pharmacological properties and are used in different scientific research applications.

Scientific Research Applications

Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with multiple biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate is unique due to its methoxy substitution, which enhances its pharmacological properties and makes it a valuable compound for scientific research. Its ability to undergo various chemical reactions and its wide range of applications further highlight its significance in the field of chemistry and biology.

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

methyl 6-methoxy-4-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O5/c1-15-7-3-4-10-8(5-7)11(13)9(6-17-10)12(14)16-2/h3-6H,1-2H3

InChI Key

GAPQDKQICVMUOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C(C2=O)C(=O)OC

Origin of Product

United States

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